molecular formula C7H7N3O2 B3347208 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one CAS No. 129663-22-5

3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3347208
CAS No.: 129663-22-5
M. Wt: 165.15 g/mol
InChI Key: ZWYHMXZXRRWIKC-UHFFFAOYSA-N
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Description

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that features an isoxazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves cyclization reactions. One common method is the reaction of 3,7-dimethyl-4-nitroisoxazole with hydrazine hydrate, followed by cyclization to form the pyridazine ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,7-dimethyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-3-5-6(12-10-3)4(2)8-9-7(5)11/h1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYHMXZXRRWIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=O)NN=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 5
3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 6
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